Superior Click Chemistry Conjugation Efficiency via Mitigation of Steric Hindrance
The glycine spacer in Fmoc-L-Lys(N3-Gly)-OH enhances the accessibility of the azide group to bulky alkyne partners (e.g., DBCO) compared to Fmoc-Lys(N3)-OH, where the azide is directly attached to the lysine side chain. This reduced steric hindrance translates into faster reaction kinetics and higher overall conjugation yields . For comparison, a spacer is known to be critical for achieving near-quantitative yields in solid-phase peptoid conjugations [1].
| Evidence Dimension | Steric Hindrance / Conjugation Efficiency |
|---|---|
| Target Compound Data | 4-atom spacer (azidoacetyl) reduces steric hindrance, enhancing reaction kinetics and yield . |
| Comparator Or Baseline | Fmoc-Lys(N3)-OH (no glycine spacer) |
| Quantified Difference | Quantitative difference not specified in primary sources; class-level evidence suggests spacer length is critical for reactivity . |
| Conditions | Assay / Model / System Context: General click chemistry reactions (CuAAC/SPAAC) in organic/aqueous media. |
Why This Matters
For procurement, this indicates a higher probability of successful, high-yield conjugation, reducing the need for re-synthesis and saving time and resources in projects like ADC linker synthesis or peptide functionalization.
- [1] ScienceOpen. Click to fit: versatile polyvalent display on a peptidomimetic scaffold. (Demonstrates high conjugation yields with proper spacer design). View Source
